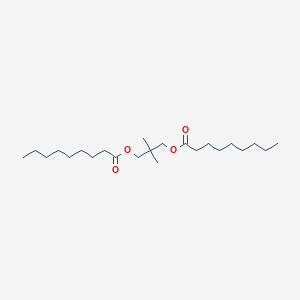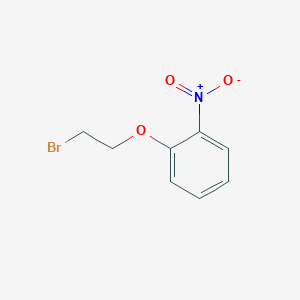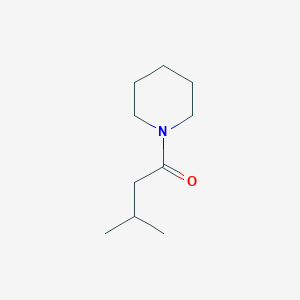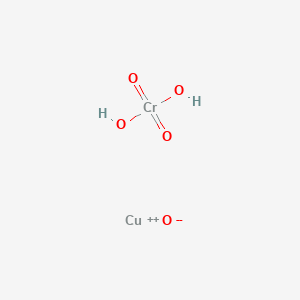
Copper chromate oxide (Cu2(CrO4)O)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper chromate oxide (Cu2(CrO4)O) is a chemical compound that has been widely used in various scientific research applications due to its unique properties. It is a greenish-yellow colored powder that is insoluble in water and has a melting point of 900°C. Copper chromate oxide has been extensively studied for its potential use as a catalyst, anti-corrosive agent, and in the field of nanotechnology.
Mécanisme D'action
The mechanism of action of copper chromate oxide is not well understood. However, it is believed that its unique properties, including its high surface area and redox properties, contribute to its catalytic activity. Copper chromate oxide has been shown to undergo redox reactions, where it can accept or donate electrons, making it an effective catalyst.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of copper chromate oxide. However, it has been shown to be toxic to humans and animals when ingested or inhaled. It can cause irritation to the skin, eyes, and respiratory tract and can lead to serious health effects, including lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using copper chromate oxide in lab experiments include its unique properties, high catalytic activity, and potential use in the field of nanotechnology. However, its limitations include its toxicity and potential harm to human health, making it difficult to handle and dispose of safely.
Orientations Futures
There are several future directions for the use of copper chromate oxide in scientific research. These include its potential use as a catalyst in the production of renewable energy sources, such as hydrogen fuel cells. It can also be used in the synthesis of advanced materials, including nanocomposites and nanocatalysts. Further research is needed to fully understand the mechanism of action of copper chromate oxide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of copper chromate oxide can be achieved through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel techniques. The most commonly used method involves the reaction between copper nitrate and sodium chromate in the presence of ammonia. The reaction is carried out at high temperatures, and the resulting product is washed and dried to obtain pure copper chromate oxide.
Applications De Recherche Scientifique
Copper chromate oxide has been widely used in scientific research due to its unique properties. It has been extensively studied as a catalyst in various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds. It has also been used as an anti-corrosive agent in the automotive and aerospace industries. Copper chromate oxide has shown potential in the field of nanotechnology, where it has been used to synthesize nanoparticles with unique properties.
Propriétés
Numéro CAS |
18906-50-8 |
|---|---|
Nom du produit |
Copper chromate oxide (Cu2(CrO4)O) |
Formule moléculaire |
CrCuH2O5 |
Poids moléculaire |
197.56 g/mol |
Nom IUPAC |
copper;dihydroxy(dioxo)chromium;oxygen(2-) |
InChI |
InChI=1S/Cr.Cu.2H2O.3O/h;;2*1H2;;;/q2*+2;;;;;-2/p-2 |
Clé InChI |
CJRXMNAYUZIWEG-UHFFFAOYSA-L |
SMILES |
[O-2].O[Cr](=O)(=O)O.[Cu+2] |
SMILES canonique |
[O-2].O[Cr](=O)(=O)O.[Cu+2] |
Autres numéros CAS |
18906-50-8 |
Synonymes |
dicopper chromate oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)
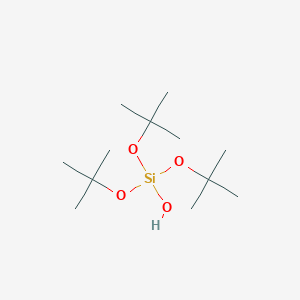
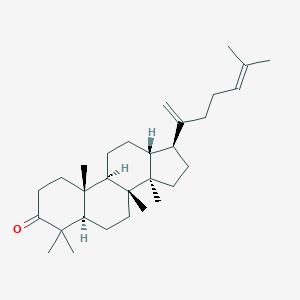
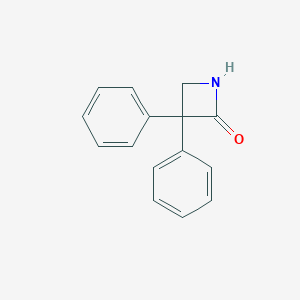
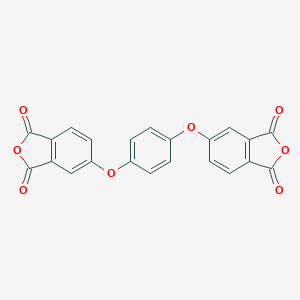
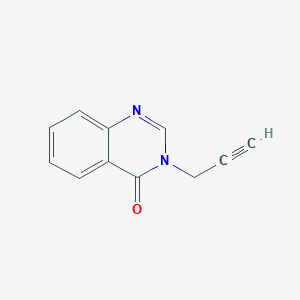
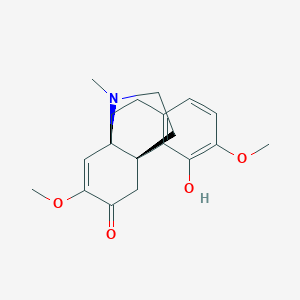
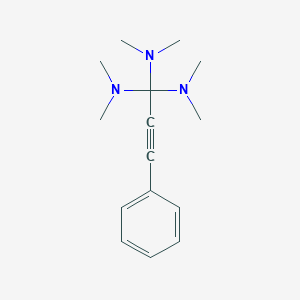
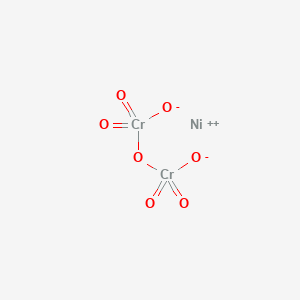
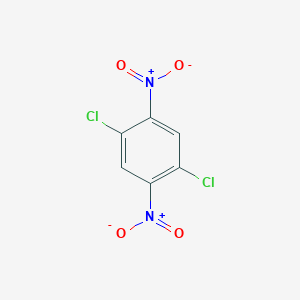
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)
